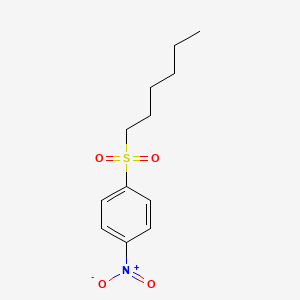

4-Hexylsulfonyl-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hexylsulfonyl-nitrobenzene is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-hexylsulfonyl-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of nitrobenzene derivatives. For example, sulfonic acid derivatives (e.g., 4-nitrobenzenesulfonyl chloride) can react with hexanol under controlled conditions. Key steps include:

- Sulfonylation : React nitrobenzene with hexanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (>95% purity threshold recommended) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of nitrobenzene to sulfonyl chloride) and reaction time (6–8 hours) to maximize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the hexylsulfonyl group (δ 1.2–1.6 ppm for CH₂ groups) and nitrobenzene aromatic protons (δ 8.0–8.5 ppm) .

- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency ensures batch reproducibility .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at 50°C, followed by slow cooling to 4°C. This yields needle-like crystals with >98% purity. Alternative solvents:

- Ethyl acetate/hexane : For larger-scale crystallization (yield ~85%) .

- Acetone : Suitable for thermally sensitive batches but may require multiple cycles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Use kinetic and isotopic labeling experiments:

- Kinetic Profiling : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 80°C. Plot ln([reactant]) vs. time to determine order .

- Isotopic Studies : Introduce ¹⁵N-labeled nitro groups to track electronic effects via NMR or mass spectrometry .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution on the aromatic ring .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Conduct systematic solubility tests under controlled conditions:

- Solvent Screening : Use a high-throughput microplate reader to measure solubility in 20+ solvents (e.g., DMSO, THF, chloroform) at 25°C and 40°C .

- Data Validation : Compare results with published studies using identical instrumentation (e.g., UV-Vis spectrophotometry at λmax = 270 nm) .

- Statistical Analysis : Apply ANOVA to identify outliers and reconcile discrepancies due to impurities or measurement artifacts .

Q. How does the stability of this compound vary under acidic/basic conditions, and what degradation products form?

- Methodological Answer : Perform accelerated stability studies:

- Acidic Conditions : Incubate in 1M HCl at 40°C for 72 hours. Monitor degradation via LC-MS; major products include nitrobenzoic acid (m/z 167) and hexanesulfonic acid .

- Basic Conditions : Expose to 0.1M NaOH at 25°C. Degradation proceeds via sulfonate ester hydrolysis, yielding 4-nitrophenol (m/z 139) .

- Storage Recommendations : Store at 0–6°C in amber vials to prevent photolytic decomposition .

Q. What advanced analytical techniques are suitable for studying this compound’s electronic properties in catalysis?

- Methodological Answer : Combine electrochemical and spectroscopic methods:

- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1M TBAPF₆ electrolyte). The nitro group typically shows a reduction peak at -1.2 V vs. Ag/AgCl .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur (S 2p) and nitrogen (N 1s) binding energies to assess electron-withdrawing effects .

- UV-Vis Spectroscopy : Track charge-transfer transitions (λmax ~320 nm) to correlate electronic structure with catalytic activity .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Replicate experiments with strict controls:

- Catalyst Loading : Test 1–5 mol% to identify optimal concentrations .

- Substrate Scope : Evaluate aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich) .

- Byproduct Analysis : Use GC-MS to detect side products (e.g., biphenyl derivatives) that may skew yield calculations .

Publish raw data and procedural details to facilitate cross-lab validation .

Properties

Molecular Formula |

C12H17NO4S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

1-hexylsulfonyl-4-nitrobenzene |

InChI |

InChI=1S/C12H17NO4S/c1-2-3-4-5-10-18(16,17)12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 |

InChI Key |

VBQWIXQJKCRRFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.